molecular formula C17H16ClN5O2 B2644077 3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-57-6

3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2644077
CAS No.: 887461-57-6
M. Wt: 357.8
InChI Key: SOQLWDKEKBPMLG-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a chlorobenzyl group and multiple methyl substitutions on the imidazopurine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions

    Formation of the Imidazopurine Core: The initial step involves the cyclization of appropriate precursors to form the imidazopurine ring system. This can be achieved through condensation reactions involving guanine derivatives and suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step typically involves the reaction of the imidazopurine intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

    Methylation: The final step involves the methylation of the imidazopurine core at specific positions. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized imidazopurine derivatives.

    Reduction: Reduced imidazopurine derivatives.

    Substitution: Substituted imidazopurine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Studied for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can exert its effects by binding to active sites or modulating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorobenzyl)-1,7,8-trimethylxanthine: Similar structure but with a xanthine core.

    3-(3-chlorobenzyl)-1,7,8-trimethyladenine: Similar structure but with an adenine core.

    3-(3-chlorobenzyl)-1,7,8-trimethylguanine: Similar structure but with a guanine core.

Uniqueness

3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its imidazopurine core, which imparts distinct chemical and biological properties compared to other similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-5-4-6-12(18)7-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQLWDKEKBPMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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